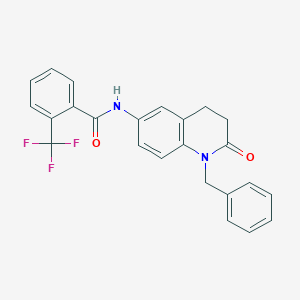
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C24H19F3N2O2 and its molecular weight is 424.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a tetrahydroquinoline core, a benzyl substituent, and a trifluoromethyl group on the benzamide moiety. Its molecular formula is C24H22F3N3O with a molecular weight of approximately 415.44 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may influence its pharmacokinetic properties.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can disrupt cellular signaling pathways and metabolic processes. For instance, it has been suggested that similar compounds exhibit kinase inhibition by competing with ATP for binding.
- DNA Intercalation : The quinoline core structure allows for potential intercalation with DNA, which could inhibit DNA replication and transcription processes .
- Receptor Modulation : The compound may interact with various receptors leading to modulation of signaling pathways relevant to cellular growth and apoptosis.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that derivatives of tetrahydroquinoline compounds can exhibit cytotoxic effects against various cancer cell lines. This is attributed to their ability to induce apoptosis and inhibit tumor growth .
- Neuroprotective Effects : Some studies have indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Notable Research Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF7). Results showed significant cell death at micromolar concentrations, indicating strong anticancer potential .
- Mechanistic Studies : Another study investigated the interaction of this compound with specific kinase targets using in vitro assays. The results demonstrated effective inhibition of kinase activity, supporting its role as a potential therapeutic agent in cancer treatment.
- Neuroprotection Trials : Research involving neuronal cell cultures treated with oxidative stress agents showed that the compound significantly reduced cell death compared to untreated controls, suggesting its protective role against neurodegenerative processes .
特性
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O2/c25-24(26,27)20-9-5-4-8-19(20)23(31)28-18-11-12-21-17(14-18)10-13-22(30)29(21)15-16-6-2-1-3-7-16/h1-9,11-12,14H,10,13,15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLXPEQSWOFEFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














